REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][N:5]1[CH2:10][CH2:9][CH:8]([NH:11]CC2OC(C3C=C4C(=CC=3)C(=NO)CC4)=C(C3C=CN=CC=3)C=2)[CH2:7][CH2:6]1.FC(F)(F)C(O)=O>ClCCl>[CH3:1][O:2][CH2:3][CH2:4][N:5]1[CH2:6][CH2:7][CH:8]([NH2:11])[CH2:9][CH2:10]1
|
Name
|
product
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
COCCN1CCC(CC1)NCC1=CC(=C(O1)C=1C=C2CCC(C2=CC1)=NO)C1=CC=NC=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for a further 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After evaporation of the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between dichloromethane
|
Type
|
CUSTOM
|
Details
|
After separation of the layers the aqueous phase
|
Type
|
EXTRACTION
|
Details
|
was re-extracted six times with dichloromethane
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
COCCN1CCC(CC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 145 mg | |
YIELD: PERCENTYIELD | 47% | |
YIELD: CALCULATEDPERCENTYIELD | 47.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |